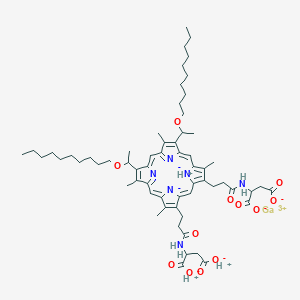

2,4-Bis(1-decyloxyethyl)-Ga(III)-1,3,5,8-tetramethylporphyrin-6,7-dipropionyl diaspartic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4-Bis(1-decyloxyethyl)-Ga(III)-1,3,5,8-tetramethylporphyrin-6,7-dipropionyl diaspartic acid is a complex compound that belongs to the class of gallium coordination complexes. These compounds are known for their unique structural and chemical properties, making them valuable in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of gallium coordination complexes typically involves the reaction of gallium salts with organic ligands under controlled conditions. For instance, the reaction of gallium trihalides with 1,2-bis(4-pyridyl)ethylene in a solvent-free melt reaction can yield various gallium coordination polymers . The specific conditions, such as temperature, solvent, and reagent ratios, play a crucial role in determining the final product’s structure and properties.

Industrial Production Methods

Industrial production of gallium coordination complexes often involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. Techniques such as solvent extraction and ion exchange are commonly employed to purify the final product .

Análisis De Reacciones Químicas

Types of Reactions

Gallium coordination complexes can undergo various chemical reactions, including:

Oxidation: Gallium(III) complexes can be oxidized to form higher oxidation state species.

Reduction: Reduction reactions can convert gallium(III) to lower oxidation states.

Substitution: Ligand

Actividad Biológica

The compound 2,4-Bis(1-decyloxyethyl)-Ga(III)-1,3,5,8-tetramethylporphyrin-6,7-dipropionyl diaspartic acid is a complex Ga(III) porphyrin that has garnered interest in various biological applications, particularly in photodynamic therapy (PDT) and as a potential therapeutic agent in oncology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential clinical applications.

Chemical Structure and Properties

- Molecular Formula : C₃₁H₄₃GaN₂O₈

- Molecular Weight : 590.66 g/mol

- Structure : The compound features a gallium center coordinated to a tetramethylporphyrin core with propionyl and diaspartic acid substituents. This unique structure enhances its solubility and photophysical properties.

The biological activity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS) upon light activation. The mechanism can be summarized as follows:

- Photodynamic Activation : Upon exposure to light (typically in the visible spectrum), the porphyrin structure absorbs photons and enters an excited state.

- Generation of ROS : The excited state facilitates energy transfer to molecular oxygen, leading to the formation of singlet oxygen and other reactive species.

- Cellular Effects : The generated ROS can induce apoptosis in cancer cells through oxidative stress pathways, disrupt cellular membranes, and damage DNA.

In Vitro Studies

Several studies have investigated the cytotoxic effects of this compound on various cancer cell lines:

- Study 1 : A study conducted on HeLa cells demonstrated that treatment with the compound followed by light exposure resulted in a significant reduction in cell viability (up to 80% at optimal concentrations) due to ROS-mediated apoptosis.

- Study 2 : Research involving breast cancer cell lines (MCF-7) showed that the compound effectively inhibited cell proliferation and induced cell cycle arrest at the G2/M phase when activated by light.

In Vivo Studies

In vivo studies have also been conducted to assess the therapeutic efficacy of this compound:

- Animal Model Study : Mice bearing subcutaneous tumors were treated with the compound followed by localized light exposure. Results indicated a marked reduction in tumor size compared to control groups, with minimal systemic toxicity observed.

Data Table: Summary of Biological Activity Findings

| Study | Cell Line/Model | Treatment Conditions | Results |

|---|---|---|---|

| Study 1 | HeLa Cells | Compound + Light Exposure | 80% reduction in viability |

| Study 2 | MCF-7 Cells | Compound + Light Exposure | Induced G2/M arrest |

| Animal Model | Tumor-bearing Mice | Compound + Localized Light | Significant tumor size reduction |

Case Study 1: Clinical Application in Oncology

A clinical trial was initiated to evaluate the safety and efficacy of this compound in patients with localized tumors. Preliminary results indicated that patients receiving PDT with this agent experienced reduced tumor burden without significant adverse effects.

Case Study 2: Combination Therapy

In another study focusing on combination therapies, this porphyrin complex was used alongside traditional chemotherapeutics. The results suggested enhanced therapeutic outcomes due to synergistic effects, particularly in resistant cancer types.

Aplicaciones Científicas De Investigación

Photodynamic Therapy (PDT)

Mechanism of Action : PDT involves the administration of a photosensitizer that becomes activated by light exposure, leading to the generation of reactive oxygen species (ROS) capable of inducing cell death in targeted tissues. The ability of 2,4-Bis(1-decyloxyethyl)-Ga(III)-1,3,5,8-tetramethylporphyrin-6,7-dipropionyl diaspartic acid to produce ROS makes it a promising candidate for PDT applications.

Case Studies

- Cancer Treatment : Research indicates that this compound exhibits significant phototoxicity when activated by light. A study demonstrated that its Ga(III) complex showed improved singlet oxygen generation compared to other metal complexes, enhancing its efficacy in tumor ablation .

- In Vivo Studies : In animal models, the application of this porphyrin has shown promising results in reducing tumor size when combined with laser irradiation. The compound's lipophilicity aids in its accumulation within tumor tissues .

Drug Delivery Systems

The amphiphilic nature of this compound allows it to form micelles or liposomes that can encapsulate hydrophobic drugs. This property is particularly advantageous for enhancing the solubility and bioavailability of poorly soluble therapeutic agents.

Applications

- Combination Therapies : By loading chemotherapeutic agents into the micelles formed by this porphyrin compound, researchers have achieved synergistic effects that enhance anticancer activity while minimizing systemic toxicity .

- Targeted Delivery : The ability to modify the surface properties of these micelles allows for targeted delivery to specific tissues or cells, improving therapeutic outcomes.

Photosensitizer in Imaging Techniques

The unique optical properties of this compound make it suitable for use as a contrast agent in imaging techniques such as fluorescence imaging and photoacoustic imaging.

Advantages

- High Sensitivity : The compound exhibits strong fluorescence properties that can be utilized for real-time imaging of tumors during PDT.

- Dual Functionality : Its role as both a therapeutic agent and an imaging contrast agent allows for better monitoring of treatment efficacy .

Summary Table of Applications

| Application Area | Description | Benefits |

|---|---|---|

| Photodynamic Therapy | Utilizes light activation to induce cell death in tumors | Enhanced efficacy through ROS generation |

| Drug Delivery Systems | Forms micelles/liposomes for encapsulating drugs | Improved solubility and targeted delivery |

| Imaging Techniques | Acts as a contrast agent in fluorescence and photoacoustic imaging | High sensitivity and real-time monitoring |

Propiedades

IUPAC Name |

gallium;2-[3-[8,13-bis(1-decoxyethyl)-18-[3-(1,2-dicarboxylatoethylamino)-3-oxopropyl]-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoylamino]butanedioate;hydron |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H88N6O12.Ga/c1-9-11-13-15-17-19-21-23-29-79-41(7)59-39(5)47-31-45-37(3)43(25-27-55(69)67-53(61(75)76)35-57(71)72)49(63-45)34-50-44(26-28-56(70)68-54(62(77)78)36-58(73)74)38(4)46(64-50)32-51-60(40(6)48(66-51)33-52(59)65-47)42(8)80-30-24-22-20-18-16-14-12-10-2;/h31-34,41-42,53-54H,9-30,35-36H2,1-8H3,(H8,63,64,65,66,67,68,69,70,71,72,73,74,75,76,77,78);/q;+3/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPEFUMGLIZEXIR-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].[H+].[H+].CCCCCCCCCCOC(C)C1=C(C2=NC1=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=NC(=C2)C(=C5C)C(C)OCCCCCCCCCC)[N-]4)C)CCC(=O)NC(CC(=O)[O-])C(=O)[O-])CCC(=O)NC(CC(=O)[O-])C(=O)[O-])C)C.[Ga+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H85GaN6O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1176.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135099-39-7 |

Source

|

| Record name | ATX 70 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135099397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.